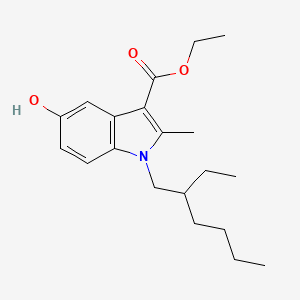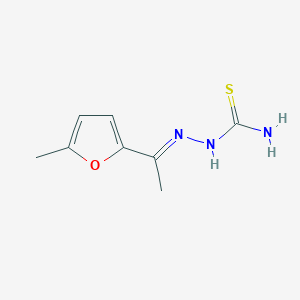![molecular formula C21H26N2O3S B15015430 N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B15015430.png)
N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pentyloxy group, and a phenylsulfanyl group attached to an acetohydrazide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and 2-(phenylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylene}nonanehydrazide
- N-BENZYL-3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLAMIDE
Uniqueness
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this functional group.
Eigenschaften
Molekularformel |
C21H26N2O3S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-8-13-26-19-12-11-17(14-20(19)25-2)15-22-23-21(24)16-27-18-9-6-5-7-10-18/h5-7,9-12,14-15H,3-4,8,13,16H2,1-2H3,(H,23,24)/b22-15+ |
InChI-Schlüssel |
HFEDGOOOGPKDKE-PXLXIMEGSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2)OC |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)

![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15015392.png)
![3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15015398.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15015403.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15015411.png)
![4-(4-Fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15015418.png)
acetyl}hydrazinylidene)-N-(2-methylphenyl)butanamide](/img/structure/B15015424.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15015426.png)

![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B15015433.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B15015442.png)
